7-Methoxybenzofuran-2-carbonitrile
Overview
Description
7-Methoxybenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO2 . It is a member of the benzofuran family, which are compounds that are ubiquitous in nature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a methoxy group (OCH3) at the 7th position and a carbonitrile group (CN) at the 2nd position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
Crystallographic Analysis and Reactivity Assessment
7-Methoxybenzofuran-2-carbonitrile derivatives have been studied for their crystallographic properties. For instance, two dihydrofuran carbonitrile derivatives, including a compound structurally related to this compound, were synthesized and analyzed using X-ray crystallography. The analysis revealed their isomorphous and isostructural nature. These compounds were also evaluated for their global reactivity parameters, drug-likeness, and molecular docking analysis, comparing their binding affinities with standard drugs like fluconazole (Swamy et al., 2020).
Synthesis and Kinase Inhibition
Compounds structurally similar to this compound have been synthesized for potential pharmacological applications. Novel compounds, including N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, were created and evaluated for their inhibitory potency against various protein kinases, suggesting potential as dual inhibitors of CLK1 and DYRK1A kinases (Loidreau et al., 2013).
Electrophilic Reactivity
The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, a compound related to this compound, has been extensively studied. This research involved investigating its interaction with methoxide ion, revealing insights into the compound's electrophilicity and potential for sigma-complexation (Cottyn et al., 2009).
Antimicrobial and Antiparasitic Activities
Methoxybenzo[h]quinoline-3-carbonitrile analogs have been developed and assessed for their antimicrobial and antiparasitic properties, particularly against Chagas disease and prostate cancer. These compounds showed promising activity profiles in comparison to reference drugs and were studied for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling (Ramírez et al., 2021).
Spectroscopic and Physicochemical Investigations
Studies have been conducted on the physicochemical and photophysical properties of certain this compound derivatives, highlighting their potential as probes in determining the critical micelle concentration of certain compounds and their antibacterial properties (Zayed & Kumar, 2017).
Solvatochromic Properties and Antibacterial Activity
The solvatochromic properties and antibacterial activities of heterocyclic compounds derived from chalcone and related to this compound have been explored. These studies shed light on the behavior of these compounds in different solvents and their potential use as antibacterial agents (Khan, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to be effective antimicrobial agents . They have also been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to a wide array of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 17317 , which could potentially influence its bioavailability.
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
7-Methoxybenzofuran-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit key enzymes involved in oxidative stress and inflammation . These interactions are crucial for the compound’s biological activities, such as its anti-inflammatory and antioxidant effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects are beneficial in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are key molecular targets in Alzheimer’s disease . These interactions highlight the potential therapeutic applications of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their stability over time, which is crucial for their sustained biological activity . Additionally, long-term exposure to these compounds can lead to persistent changes in cellular function, such as altered mitochondrial structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzofuran derivatives can modulate glucose and lipid metabolism by influencing short-chain fatty acids and glycolipid metabolism . These interactions are vital for maintaining energy homeostasis and normal physiological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, benzofuran derivatives may localize to mitochondria, influencing mitochondrial function and cellular metabolism .
Properties
IUPAC Name |
7-methoxy-1-benzofuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYXKAZUXVYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305423 | |
Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-49-6 | |
Record name | 35351-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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